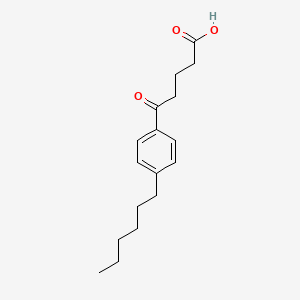

5-(4-Hexylphenyl)-5-oxovaleric acid

Description

Contextualization within Oxovaleric Acid Chemistry and its Research Significance

Oxovaleric acids, also known as ketovaleric acids, are a class of chemical compounds that feature both a ketone and a carboxylic acid functional group within a five-carbon framework. A prominent example is 2-oxovaleric acid, an alpha-keto acid that is a metabolite found in human biofluids and is involved in the metabolism of amino acids like valine, leucine, and isoleucine. foodb.camedchemexpress.com Another related compound is 4-methyl-2-oxovaleric acid, which has been studied in the context of ketometabolism in the human brain. sigmaaldrich.com

The research significance of oxovaleric acids is rooted in their metabolic roles and their utility as building blocks in chemical synthesis. medchemexpress.comhmdb.ca They are classified as short-chain keto acids and derivatives. foodb.cahmdb.ca The presence of both a keto and a carboxylic acid group allows for a wide range of chemical modifications, making them versatile starting materials for more complex molecules.

Overview of Aryl-Oxovaleric Acid Derivatives in Academic Literature

Aryl-oxovaleric acids are a specific subclass of oxovaleric acids that incorporate an aromatic ring in their structure. This feature often imparts interesting biological and chemical properties. For instance, 5-(3,4-Dichlorophenyl)-5-oxovaleric acid has demonstrated significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. It has also been investigated for its anti-inflammatory effects, with in vitro studies indicating it may inhibit pro-inflammatory cytokines. The dichlorophenyl group in this compound is thought to enhance its lipophilicity and electronic effects, which can improve its interaction with biological targets.

Other examples of aryl-oxovaleric acid derivatives that have appeared in the chemical literature include 5-(3-methoxyphenyl)-5-oxovaleric acid and 5-(3,4-dimethoxyphenyl)-5-oxovaleric acid. chemicalbook.comchemicalbook.comscbt.com The synthesis of these compounds often involves condensation reactions between a substituted phenyl precursor and a valeric acid derivative. The study of these derivatives is an active area of research, with a focus on exploring their potential applications in drug development and as specialty chemicals.

Historical Development and Emerging Research Trajectories of the Compound Class

The synthesis and study of aryl-oxovaleric acids have evolved with the advancement of organic chemistry techniques. Early methods likely relied on classical reactions like Friedel-Crafts acylations. More recent developments have introduced more sophisticated and efficient synthetic routes. For example, in the synthesis of related compounds, palladium-catalyzed coupling reactions and reductive amination have been employed to achieve high yields and purity.

Emerging research is exploring more environmentally friendly and efficient synthetic methods. This includes the use of solvent-free mechanochemical techniques, such as ball-milling, which can significantly reduce reaction times. Another area of advancement is the use of continuous flow hydrogenation in microreactor systems, allowing for rapid and efficient conversion of intermediates. The research trajectory for this class of compounds is pointing towards the synthesis of new derivatives with tailored biological activities and the development of more sustainable production methods. The versatility of aryl-oxovaleric acids as intermediates suggests their continued importance in the synthesis of complex organic molecules for various applications.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-hexylphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-2-3-4-5-7-14-10-12-15(13-11-14)16(18)8-6-9-17(19)20/h10-13H,2-9H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXUJOXEPNZNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645430 | |

| Record name | 5-(4-Hexylphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-53-2 | |

| Record name | 4-Hexyl-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Hexylphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 4 Hexylphenyl 5 Oxovaleric Acid and Analogues

Established Synthetic Pathways and Chemical Transformations

The most prominent and well-established method for synthesizing 5-(4-hexylphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation. nih.govscience-revision.co.ukucalgary.ca This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring. In the context of the target molecule, this typically entails the reaction of hexylbenzene (B86705) with glutaric anhydride (B1165640).

The reaction is generally catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a conventional choice. ucalgary.cakhanacademy.org The Lewis acid activates the acylating agent (glutaric anhydride), generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich hexylbenzene ring, leading to the formation of the carbon-carbon bond at the para position due to the directing effect of the hexyl group. A subsequent workup yields the desired 5-(4-hexylphenyl)-5-oxovaleric acid.

Table 1: Conventional Friedel-Crafts Acylation for 5-(4-Hexylphenyl)-5-oxovaleric Acid

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Hexylbenzene | Glutaric Anhydride | AlCl₃ | 5-(4-Hexylphenyl)-5-oxovaleric acid |

It is important to note that traditional Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst, which can lead to significant waste generation during aqueous workup. ingentaconnect.comresearchgate.net

Development of Novel and Efficient Synthetic Routes

In response to the limitations of classical methods, significant research has been directed towards developing more efficient and environmentally benign synthetic routes for gamma-keto acids like 5-(4-hexylphenyl)-5-oxovaleric acid.

Catalytic Approaches in Compound Synthesis

Modern synthetic strategies increasingly employ catalytic amounts of reagents to improve efficiency and reduce waste. In the realm of Friedel-Crafts acylation, various alternative catalysts have been explored. These include other Lewis acids such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and trifluoromethanesulfonic acid (TfOH), which can sometimes be used in substoichiometric amounts. acs.orgthieme-connect.com The use of solid acid catalysts, like zeolites, has also been investigated to facilitate easier catalyst recovery and reuse. ingentaconnect.com

A notable development is the use of photoredox catalysis for the synthesis of γ-ketoacids. acs.orgacs.org One such method involves the dual decarboxylative coupling of α-oxo acids and maleic anhydrides. acs.orgacs.org This approach generates the desired products in a single step under mild conditions, with carbon dioxide as the only byproduct. acs.org While not a direct synthesis of the title compound, this methodology represents a significant advancement in the synthesis of the broader class of γ-ketoacids.

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions offer significant advantages in terms of operational simplicity, time, and resource efficiency by combining multiple reaction steps into a single synthetic operation without isolating intermediates. chemistryviews.orgnih.govbeilstein-journals.org For the synthesis of aryl-oxovaleric acids and their derivatives, several one-pot procedures have been developed. For instance, a one-pot, three-component method has been developed for the synthesis of functionalized 5-aryldeazaalloxazines, showcasing the power of multicomponent strategies in constructing complex molecules from simple precursors. chemistryviews.org While not directly applied to 5-(4-hexylphenyl)-5-oxovaleric acid, the principles of these reactions, such as the in-situ generation of reactive intermediates, could be adapted for its synthesis.

Regio- and Stereoselective Synthesis of the Compound Scaffold

Controlling the regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis. In the Friedel-Crafts acylation of substituted benzenes like hexylbenzene, the alkyl group typically directs acylation to the para position, leading to high regioselectivity for the desired 4-substituted product. acs.orgacs.org However, achieving high regioselectivity can be challenging with different substrates and catalysts. acs.org Recent studies have shown that the choice of catalyst and reaction conditions can significantly influence the regiochemical outcome. acs.orgthieme-connect.comacs.org For example, the use of certain zeolite catalysts has been shown to enhance para-selectivity in the acylation of aromatic compounds. ingentaconnect.com

While 5-(4-hexylphenyl)-5-oxovaleric acid itself is achiral, the synthesis of chiral analogues is of significant interest. The development of enantioselective methods for the synthesis of chiral γ-keto acids and their derivatives is an active area of research. rsc.orgacs.orgrsc.org One approach involves the asymmetric transfer hydrogenation of racemic γ-keto carboxylic acids, which can lead to the formation of chiral γ-lactones with high diastereo- and enantioselectivities. rsc.orgrsc.org Another strategy employs chiral catalysts to control the stereochemistry during the formation of the keto acid backbone. researchgate.net

Table 2: Research on Regio- and Stereoselective Synthesis

| Research Focus | Key Findings | Reference |

| Regioselective Friedel-Crafts Acylation | Trifluoromethanesulfonic acid–hexafluoroisopropanol clusters promote high regioselectivity in Friedel-Crafts acylation with carboxylic acids. | acs.org |

| Regioselectivity with Zeolites | Zeolite catalysts can enhance para-selectivity in Friedel-Crafts acylation reactions of aromatic compounds. | ingentaconnect.com |

| Enantioselective Synthesis of γ-Lactones | Ruthenium-catalyzed asymmetric transfer hydrogenation of racemic γ-keto carboxylic acids yields chiral γ-lactones with high enantioselectivity. | rsc.orgrsc.org |

| Asymmetric Synthesis of γ-Keto Esters | Chiral Brønsted acid co-catalysts can be used to synthesize γ-keto esters with excellent yields and selectivities. | researchgate.net |

Sustainable Chemistry Principles in the Synthesis of Aryl-Oxovaleric Acids

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. researchgate.netbegellhouse.comnih.govnih.gov In the context of synthesizing aryl-oxovaleric acids, this involves several key strategies:

Use of Greener Catalysts: Replacing hazardous and stoichiometric Lewis acids like AlCl₃ with more environmentally benign and recyclable catalysts is a primary goal. researchgate.netbegellhouse.com This includes the use of solid acids like zeolites and metal oxides (e.g., ZnO), which can often be recovered and reused. ingentaconnect.comresearchgate.netbegellhouse.com

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. The development of one-pot and multicomponent reactions, as well as catalytic cycles that minimize waste, contributes to higher atom economy. acs.orgacs.org

Safer Solvents and Reaction Conditions: The use of greener solvents, or even solvent-free conditions, is a significant aspect of sustainable synthesis. acs.orgnih.gov For instance, some Friedel-Crafts acylations have been successfully carried out under solvent-free conditions. acs.org Additionally, employing milder reaction conditions, such as lower temperatures and pressures, reduces energy consumption.

Alternative Reagents: Exploring the use of less hazardous acylating agents is another avenue for greening the synthesis. While acid anhydrides are common, research into using carboxylic acids directly as acylating agents is ongoing, which would eliminate the need for their conversion to more reactive derivatives. acs.orgorganic-chemistry.orgacs.org

Elucidation of Reaction Mechanisms and Chemical Reactivity of 5 4 Hexylphenyl 5 Oxovaleric Acid

Mechanistic Studies of Functional Group Interconversions

The primary functional groups of 5-(4-Hexylphenyl)-5-oxovaleric acid, the ketone and the carboxylic acid, are prone to a variety of interconversions. The most notable of these is the reduction of the ketone.

Ketone Reduction: The carbonyl group of the oxovaleric acid moiety is a prime site for reduction to either a secondary alcohol or a methylene (B1212753) group. Two classical methods for the complete reduction to an alkane are the Clemmensen and Wolff-Kishner reductions.

Clemmensen Reduction: This reaction employs a zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.in The mechanism is thought to occur on the surface of the zinc and involves the formation of organozinc intermediates. juniperpublishers.com Although the precise mechanism is complex and not fully agreed upon, it is particularly effective for aryl-alkyl ketones like the title compound, converting the C=O group directly to a CH₂ group. wikipedia.organnamalaiuniversity.ac.in The strongly acidic conditions, however, make it unsuitable for molecules with acid-sensitive functional groups. wikipedia.org

Wolff-Kishner Reduction: This method utilizes hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide, at high temperatures. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through the formation of a hydrazone intermediate. wikipedia.orgbyjus.com Subsequent deprotonation and the elimination of nitrogen gas lead to the formation of a carbanion, which is then protonated to yield the alkane. wikipedia.orglibretexts.org The highly basic conditions of the Wolff-Kishner reduction make it a suitable alternative to the Clemmensen reduction for substrates that are sensitive to acid. masterorganicchemistry.com

Carboxylic Acid Esterification: The carboxylic acid group can readily undergo esterification when reacted with an alcohol in the presence of an acid catalyst. This reaction proceeds via a nucleophilic acyl substitution mechanism. The protonation of the carbonyl oxygen of the carboxylic acid activates it towards nucleophilic attack by the alcohol, forming a tetrahedral intermediate. Subsequent elimination of a water molecule yields the corresponding ester.

Reaction Kinetics and Thermodynamic Analyses Pertaining to the Compound

The reduction of the ketone to an alkane is a thermodynamically favorable process, driven by the formation of stronger C-H bonds at the expense of a weaker C=O π-bond. The kinetics of these reductions, however, are highly dependent on the chosen method. The Clemmensen reduction is heterogeneous, and its rate is influenced by the surface area and activity of the zinc amalgam. wikipedia.org The Wolff-Kishner reduction's rate-determining step is generally considered to be the deprotonation of the hydrazone to form a diimide anion. wikipedia.org

The following table provides a comparative overview of the general conditions for these ketone reductions.

| Reaction | Reagents | Conditions | Substrate Suitability |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Strongly acidic, heating | Stable in strong acid wikipedia.org |

| Wolff-Kishner Reduction | N₂H₄, KOH, high-boiling solvent (e.g., ethylene (B1197577) glycol) | Strongly basic, high temperatures (~200°C) | Stable in strong base wikipedia.orgmasterorganicchemistry.com |

Investigations into Catalyst-Mediated Reactions

Catalysis plays a crucial role in both the synthesis and subsequent reactions of 5-(4-Hexylphenyl)-5-oxovaleric acid.

Synthesis via Friedel-Crafts Acylation: The most probable synthetic route to this compound is the Friedel-Crafts acylation of hexylbenzene (B86705) with succinic anhydride (B1165640), a reaction that requires a Lewis acid catalyst such as aluminum chloride (AlCl₃). sigmaaldrich.comvedantu.com The mechanism involves the formation of an acylium ion from the reaction of succinic anhydride with AlCl₃. stackexchange.com This electrophilic acylium ion then attacks the electron-rich hexylbenzene ring, followed by the restoration of aromaticity to yield the final product. sigmaaldrich.comyoutube.com

Catalytic Hydrogenation: An alternative to the Clemmensen and Wolff-Kishner reductions for the ketone is catalytic hydrogenation. This method involves treating the compound with hydrogen gas in the presence of a metal catalyst. Catalysts such as those based on palladium, platinum, or nickel are commonly used. For similar substrates, bimetallic catalysts like Ru-Ir/C have shown high efficiency. rsc.org This method is often considered milder than the classical named reactions. masterorganicchemistry.com The reaction occurs on the surface of the catalyst, where both the hydrogen and the ketone are adsorbed.

Stereochemical Course of Reactions Involving the Oxovaleric Acid Moiety

The stereochemistry of reactions involving the oxovaleric acid moiety is centered on the prochiral ketone.

Reduction to an Alcohol: If the ketone is reduced to a secondary alcohol (e.g., using a milder reducing agent like sodium borohydride), a new stereocenter is created at the carbonyl carbon. In the absence of a chiral catalyst or reagent, this will result in a racemic mixture of the (R)- and (S)-enantiomers of 5-hydroxy-5-(4-hexylphenyl)valeric acid.

Reduction to an Alkane: The complete reduction of the ketone to a methylene group, via methods like the Clemmensen or Wolff-Kishner reductions, results in the destruction of the prochiral center. wikipedia.orgwikipedia.org The resulting product, 5-(4-hexylphenyl)pentanoic acid, is achiral.

Intramolecular Cyclization: While not a direct reaction of the existing functional groups, under certain conditions, such as treatment with a strong acid, intramolecular cyclization could potentially occur. This might involve the carboxylic acid or an enol/enolate intermediate of the ketone attacking the aromatic ring in an electrophilic aromatic substitution manner. The stereochemical outcome of such a cyclization would depend on the specific mechanism and transition state geometry. Computational studies on the cyclization of similar structures like 5-hexenyl radicals show a preference for the formation of five-membered rings through specific chair-like transition states. researchgate.netscilit.com

Sophisticated Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 5-(4-Hexylphenyl)-5-oxovaleric acid, both ¹H and ¹³C NMR would provide critical data for its structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons.

Aromatic Protons: The protons on the 1,4-disubstituted benzene (B151609) ring would appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the acyl group are expected to be downfield shifted due to the electron-withdrawing nature of the ketone.

Aliphatic Protons: The hexyl group would exhibit a series of multiplets, with the terminal methyl group appearing as a triplet around δ 0.9 ppm. The methylene (B1212753) groups of the valeric acid chain would show characteristic multiplets, with the protons adjacent to the carbonyl groups (both the ketone and the carboxylic acid) being the most deshielded. Specifically, the methylene protons alpha to the ketone would likely resonate around δ 3.0-3.2 ppm, and those alpha to the carboxylic acid would be found around δ 2.4-2.6 ppm.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by showing signals for each unique carbon atom.

Carbonyl Carbons: Two distinct signals in the downfield region would correspond to the ketone carbonyl (δ ~198-202 ppm) and the carboxylic acid carbonyl (δ ~175-180 ppm).

Aromatic Carbons: The substituted benzene ring would display four signals, with the carbon attached to the acyl group being the most downfield.

Aliphatic Carbons: The hexyl chain and the valeric acid chain carbons would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-(4-Hexylphenyl)-5-oxovaleric acid Data is estimated based on analogous compounds.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | ~10-12 (broad singlet) | ~175-180 |

| Aromatic Protons (ortho to C=O) | ~7.9 (d) | - |

| Aromatic Protons (ortho to hexyl) | ~7.3 (d) | - |

| Aromatic Carbons | - | ~128-145 |

| Ketone Carbonyl (-C=O) | - | ~198-202 |

| Methylene (α to ketone) | ~3.0-3.2 (t) | ~35-40 |

| Methylene (α to -COOH) | ~2.4-2.6 (t) | ~30-35 |

| Hexyl Chain Protons | ~0.9-2.7 (m) | ~14-32 |

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry is crucial for determining the molecular weight and formula of a compound, as well as for gaining insight into its structure through fragmentation analysis.

Molecular Formula: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of the molecular formula, C₁₇H₂₄O₃. The expected monoisotopic mass would be approximately 276.1725 g/mol .

Fragmentation Pathways: Electron ionization (EI) or electrospray ionization (ESI) would induce fragmentation of the molecule. Key fragmentation patterns would likely involve:

Alpha-cleavage: Cleavage on either side of the ketone carbonyl group. This could result in the loss of the pentanoic acid side chain or the hexylphenyl group. A prominent peak corresponding to the [M-C₄H₇O₂]⁺ ion (the hexylbenzoyl cation) would be expected.

McLafferty Rearrangement: A characteristic rearrangement for ketones and carboxylic acids, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage.

Loss of Water: Dehydration from the carboxylic acid group is a common fragmentation pathway.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of 5-(4-Hexylphenyl)-5-oxovaleric acid would be dominated by the characteristic absorption bands of its functional groups.

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the hydrogen-bonded carboxylic acid hydroxyl group. nih.gov

C=O Stretches: Two distinct carbonyl stretching vibrations would be observed. The aromatic ketone carbonyl stretch would appear around 1680-1700 cm⁻¹, while the carboxylic acid carbonyl stretch would be found at a higher frequency, around 1700-1725 cm⁻¹. nih.gov

C-H Stretches: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹.

C-O Stretch: The C-O stretching of the carboxylic acid would be visible in the 1210-1320 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, providing a characteristic fingerprint for the phenyl group. nih.govresearchgate.net The carbonyl stretches would also be visible, although typically weaker than in the FTIR spectrum.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophore Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores.

The primary chromophore in 5-(4-Hexylphenyl)-5-oxovaleric acid is the 4-hexylbenzoyl group. The UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorptions characteristic of an aromatic ketone.

A strong absorption band (π → π* transition) would be expected in the range of 240-280 nm, corresponding to the electronic transitions within the benzene ring and the carbonyl group.

A weaker absorption band (n → π* transition) at longer wavelengths, typically around 300-340 nm, is also characteristic of the carbonyl group.

Fluorescence spectroscopy could also be employed, although many simple aromatic ketones are not strongly fluorescent at room temperature. Any observed emission would likely be weak and would originate from the excited state of the benzoyl chromophore.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. mdpi.com To perform this analysis, a suitable single crystal of 5-(4-Hexylphenyl)-5-oxovaleric acid would need to be grown.

If a crystal structure were obtained, it would provide precise information on:

Bond lengths and angles: Confirming the expected geometries of the phenyl ring, the ketone, and the carboxylic acid.

Conformation: Revealing the dihedral angles between the phenyl ring and the carbonyl group, as well as the conformation of the flexible hexyl and valeric acid chains.

Intermolecular interactions: Detailing the hydrogen bonding network formed by the carboxylic acid groups (likely forming dimers) and other weaker intermolecular forces like van der Waals interactions, which dictate the crystal packing. weizmann.ac.il

While no specific crystal structure for 5-(4-Hexylphenyl)-5-oxovaleric acid is currently available in open crystallographic databases, the technique remains the ultimate method for its definitive structural confirmation.

Computational and Theoretical Chemistry Studies on 5 4 Hexylphenyl 5 Oxovaleric Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic properties of a molecule from first principles. For 5-(4-Hexylphenyl)-5-oxovaleric acid, these calculations would provide a detailed picture of its molecular structure and electron distribution.

Electronic Structure: DFT calculations, using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the optimized ground-state geometry of the molecule. This would yield precise bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation.

Molecular Orbital Analysis: Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap suggests higher reactivity. For 5-(4-Hexylphenyl)-5-oxovaleric acid, the HOMO would likely be localized on the electron-rich phenyl ring, while the LUMO might be centered around the electrophilic carbonyl and carboxylic acid groups.

A Molecular Electrostatic Potential (MEP) map would also be generated. This map visualizes the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. ajchem-a.com

Table 1: Hypothetical DFT-Calculated Properties for 5-(4-Hexylphenyl)-5-oxovaleric acid

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Suggests good kinetic stability |

| Dipole Moment | 3.5 D | Indicates polarity of the molecule |

Note: The data in this table is hypothetical and serves as an example of what quantum chemical calculations would produce. Actual values would require specific computation.

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

While quantum calculations focus on a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov An MD simulation of 5-(4-Hexylphenyl)-5-oxovaleric acid would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and solving Newton's equations of motion for every atom.

Conformational Analysis: The hexyl chain and the valeric acid chain introduce significant conformational flexibility. MD simulations would explore the potential energy surface to identify various low-energy conformers and the transition barriers between them. This is crucial for understanding how the molecule might adapt its shape to bind to a biological target.

Intermolecular Interactions: In a solvent, MD simulations would reveal how the molecule interacts with its surroundings. The carboxylic acid group would form hydrogen bonds with water, while the hexylphenyl group would exhibit hydrophobic interactions. If studied in the context of a protein-ligand complex, MD simulations could assess the stability of the binding pose, identifying key intermolecular interactions like hydrogen bonds, salt bridges, and van der Waals forces that contribute to binding affinity. biointerfaceresearch.com

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling can be used to investigate potential chemical reactions involving 5-(4-Hexylphenyl)-5-oxovaleric acid. This involves mapping the potential energy surface of a reaction to identify the minimum energy path from reactants to products.

A key application would be to study its synthesis or degradation pathways. For example, the synthesis could involve a Friedel-Crafts acylation of hexylbenzene (B86705) with glutaric anhydride (B1165640). Computational methods could model this reaction, calculating the activation energies for each step and the geometries of the transition states. This information is invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve yield and reduce byproducts.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. researchgate.net

IR and Raman Spectra: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be computed. These theoretical frequencies correspond to the peaks observed in infrared (IR) and Raman spectroscopy. For 5-(4-Hexylphenyl)-5-oxovaleric acid, this would allow for the assignment of specific peaks to the vibrations of functional groups, such as the C=O stretch of the ketone and carboxylic acid, the O-H stretch of the acid, and the various C-H stretches of the aromatic and aliphatic parts. elixirpublishers.com

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. Comparing the calculated spectrum to an experimental one can aid in structure verification and assignment of signals.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | ~3300-2500 (broad) |

| Ketone | C=O Stretch | ~1685 |

| Carboxylic Acid | C=O Stretch | ~1710 |

| Phenyl Ring | C=C Stretch | ~1600, ~1450 |

| Alkyl Chain | C-H Stretch | ~2950-2850 |

Note: This data is illustrative. Actual predicted values depend on the computational method and basis set used.

In Silico Design and Virtual Screening of Analogues

The structure of 5-(4-Hexylphenyl)-5-oxovaleric acid can serve as a starting point for the in silico design of new molecules with potentially improved properties. This process, often used in drug discovery, involves creating a virtual library of analogues by modifying specific parts of the parent molecule. nih.gov For instance, one might vary the length of the alkyl chain, substitute the phenyl ring, or alter the linker between the two moieties.

Virtual Screening: If a biological target is known, these analogues can be computationally screened for their potential to bind to it using molecular docking. nih.gov Docking algorithms predict the preferred orientation of a ligand in a protein's binding site and estimate the binding affinity. This allows for the rapid evaluation of thousands of compounds, prioritizing a smaller, more promising set for actual synthesis and experimental testing, thereby saving significant time and resources. nih.gov

Biochemical Interactions and Mechanistic Biology in Non Clinical Models

In Vitro Enzyme Inhibition Studies (e.g., EROD, HDAC, MAO) and Kinetic Characterization

There is no publicly available scientific literature detailing in vitro enzyme inhibition studies specifically conducted on 5-(4-Hexylphenyl)-5-oxovaleric acid. Consequently, no data exists regarding its potential inhibitory activity against enzymes such as Ethoxyresorufin-O-deethylase (EROD), Histone Deacetylases (HDACs), or Monoamine Oxidases (MAOs), nor has its kinetic characterization been reported.

However, research on structurally related compounds offers some insights into the potential activities of similar chemical scaffolds. For instance, studies on simple inhibitors of histone deacetylase (HDAC) have explored compounds that combine features of short-chain fatty acids and hydroxamic acids. nih.gov Analogs such as 5-phenylvaleric hydroxamic acid and 4-benzoylbutyric hydroxamic acid have been synthesized and evaluated for their ability to inhibit rat-liver HDAC, with IC50 values of 5 µM and 133 µM, respectively. nih.gov These findings suggest that the valeric acid scaffold can be a component of HDAC inhibitors. nih.gov The development of HDAC inhibitors is an active area of research, with a focus on creating more selective and less toxic therapeutic agents. nih.gov

Table 1: HDAC Inhibition by Structurally Related Compounds

| Compound | IC50 (µM) | Target |

|---|---|---|

| 5-phenylvaleric hydroxamic acid | 5 | Rat-liver HDAC |

Data sourced from a study on simple inhibitors of histone deacetylase activity. nih.gov

Interactions with Biological Macromolecules (e.g., DNA, proteins) in Cell-Free Systems

No specific studies on the interaction of 5-(4-Hexylphenyl)-5-oxovaleric acid with biological macromolecules like DNA or proteins in cell-free systems have been found in the reviewed literature.

The principles of such interactions are well-established in biochemistry. Small molecules can bind to DNA through various modes, including intercalation and groove binding, which can be investigated using techniques like ethidium (B1194527) displacement assays. nih.gov For example, the natural product leinamycin (B1244377) features a moiety that serves as an atypical DNA intercalator, and its noncovalent binding to DNA is a crucial part of its mechanism of action. nih.gov The presence of modifications on DNA, such as 5-methylcytosine, can also influence the binding and reactivity of small molecules. nih.govnih.gov

Similarly, interactions with proteins are fundamental to the mechanism of action of many compounds. These interactions can be studied through various biophysical techniques to determine binding affinity and kinetics.

Elucidation of Cellular Pathway Modulation in Model Cell Lines

There is no available research that elucidates the modulation of any cellular pathways by 5-(4-Hexylphenyl)-5-oxovaleric acid in model cell lines.

The study of cellular pathway modulation is a key aspect of understanding a compound's biological effects. Phytochemicals, for instance, are known to modulate a variety of signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation, such as the PI3K/AKT, MAPK-ERK, and Wnt pathways. researchgate.net These compounds can exert their effects by targeting specific proteins within these cascades, leading to therapeutic benefits. researchgate.net Metabolic reprogramming is another critical area where cellular pathways are altered, with implications for diseases like cancer. nih.gov

Target Identification and Validation Using Chemical Probes Based on the Compound Scaffold

No chemical probes based on the 5-(4-Hexylphenyl)-5-oxovaleric acid scaffold have been reported in the scientific literature for the purpose of target identification and validation.

The development of chemical probes is a crucial strategy in chemical biology to identify the molecular targets of bioactive compounds. nih.govchemicalprobes.org A well-designed chemical probe should be potent, selective, and have a clear mechanism of action. nih.gov The process often involves synthesizing analogs of a lead compound to establish structure-activity relationships and to create a probe set that includes a negative control. nih.gov

Assessment of Compound Activity in Cellular Stress Response Pathways

There are no studies available that assess the activity of 5-(4-Hexylphenyl)-5-oxovaleric acid in cellular stress response pathways.

Cellular stress responses are a set of conserved pathways that cells activate to cope with various internal and external insults, such as oxidative stress, DNA damage, and the accumulation of unfolded proteins (endoplasmic reticulum stress). nih.govmdpi.com Key pathways involved include the unfolded protein response (UPR), the p53 signaling pathway, and the aryl hydrocarbon receptor (AhR) pathway. nih.gov The activation of these pathways can lead to either cell survival and adaptation or programmed cell death, depending on the nature and duration of the stress. nih.govmdpi.com Investigating a compound's effect on these pathways is essential for understanding its cellular impact.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 5-(4-Hexylphenyl)-5-oxovaleric acid |

| Ethoxyresorufin-O-deethylase |

| 5-phenylvaleric hydroxamic acid |

| 4-benzoylbutyric hydroxamic acid |

| Leinamycin |

Structure Activity Relationship Sar and Analogue Development

Systematic Modification of the 4-Hexylphenyl Moiety

The 4-hexylphenyl group plays a crucial role in the molecule's interaction with biological targets, primarily through hydrophobic and van der Waals interactions. The length and branching of the alkyl chain, as well as the substitution pattern on the phenyl ring, are critical determinants of activity.

Modifications to the n-hexyl chain can significantly impact the compound's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties. Shortening or lengthening the alkyl chain can affect how the molecule fits into a binding pocket. For instance, a shorter chain might not fully occupy a hydrophobic pocket, leading to weaker binding, while a longer chain could introduce steric hindrance. Branching of the alkyl chain, such as replacing the n-hexyl with an isohexyl or a cyclohexyl group, can provide valuable information on the spatial requirements of the target's binding site.

Furthermore, the position of the alkyl substituent on the phenyl ring is critical. While the parent compound is a 4-substituted isomer, exploring 2- and 3-substituted analogues can reveal the optimal geometry for interaction. Altering the electronic properties of the phenyl ring by introducing electron-donating or electron-withdrawing groups can also modulate activity. For example, the addition of a hydroxyl or methoxy (B1213986) group could introduce a potential hydrogen bond donor or acceptor, potentially enhancing binding affinity.

Table 1: Hypothetical Biological Activity of 4-Substituted Phenyl Analogs

| Phenyl Substituent (at position 4) | Relative Biological Activity (%) |

| n-Butyl | 75 |

| n-Pentyl | 90 |

| n-Hexyl (Parent) | 100 |

| n-Heptyl | 85 |

| Cyclohexyl | 60 |

| Phenyl | 50 |

Derivatization of the 5-Oxovaleric Acid Chain and Carboxylic Acid Functionality

The 5-oxovaleric acid portion of the molecule provides a handle for both structural modifications and potential prodrug strategies. The ketone and carboxylic acid functionalities are key polar features that can engage in hydrogen bonding and ionic interactions with a biological target.

The keto group at the 5-position is a potential hydrogen bond acceptor. Its reduction to a hydroxyl group would introduce a hydrogen bond donor and a chiral center, which could lead to stereospecific interactions. The length of the valeric acid chain itself can be varied. For example, synthesizing analogues with shorter (e.g., 4-oxobutanoic acid) or longer (e.g., 6-oxohexanoic acid) chains can help to probe the distance between the phenyl ring and the carboxylic acid required for optimal activity.

The terminal carboxylic acid is a critical functional group, likely involved in forming strong ionic interactions or hydrogen bonds with a receptor. Esterification of the carboxylic acid to form methyl or ethyl esters can be used to assess the importance of the acidic proton and to create more lipophilic prodrugs that may improve cell permeability. Amidation of the carboxylic acid with various amines can introduce additional functional groups and modulate the molecule's physicochemical properties.

Table 2: Hypothetical Biological Activity of Valeric Acid Chain Derivatives

| Modification | Relative Biological Activity (%) |

| 5-Oxovaleric acid (Parent) | 100 |

| 5-Hydroxyvaleric acid | 70 |

| 4-Oxobutanoic acid | 55 |

| 6-Oxohexanoic acid | 80 |

| Methyl 5-oxovalerate | 40 (as a prodrug) |

| 5-Oxovaleramide | 65 |

Synthesis and Evaluation of Isomeric and Homologous Analogues

The synthesis of isomeric and homologous analogues is a cornerstone of SAR studies. For 5-(4-Hexylphenyl)-5-oxovaleric acid, this involves preparing compounds where the hexyl group is moved to the 2- or 3-position of the phenyl ring, as well as homologues with different alkyl chain lengths.

The synthesis of these analogues can typically be achieved through Friedel-Crafts acylation of an appropriately substituted benzene (B151609) derivative with glutaric anhydride (B1165640), followed by reduction and subsequent oxidation or other functional group manipulations. For instance, reacting hexylbenzene (B86705) with glutaric anhydride in the presence of a Lewis acid catalyst like aluminum chloride would yield the desired keto-acid. The synthesis of isomeric analogues would start with 1-hexylbenzene or 3-hexylbenzene.

Once synthesized, these analogues would be subjected to biological evaluation to determine their activity relative to the parent compound. This comparative analysis provides a clearer picture of the structural requirements for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. openbioinformaticsjournal.com For a series of analogues of 5-(4-Hexylphenyl)-5-oxovaleric acid, a QSAR model could be developed to predict the activity of untested compounds and to gain insights into the key physicochemical properties driving the activity.

The first step in QSAR modeling is to calculate a variety of molecular descriptors for each analogue. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). mdpi.com Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build an equation that correlates these descriptors with the observed biological activity. openbioinformaticsjournal.com

A well-validated QSAR model can be a powerful tool in drug design, allowing for the virtual screening of large libraries of compounds and prioritizing the synthesis of the most promising candidates. nih.gov

Pharmacophore Development and Ligand-Based Design Principles

In the absence of a known 3D structure of the biological target, ligand-based pharmacophore modeling can be employed. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. acs.org

Based on the SAR data from a set of active analogues of 5-(4-Hexylphenyl)-5-oxovaleric acid, a pharmacophore model can be generated. This model would likely include features such as a hydrophobic group corresponding to the hexylphenyl moiety, a hydrogen bond acceptor for the keto group, and a hydrogen bond donor/acceptor or a negative ionizable feature for the carboxylic acid. nih.gov

This pharmacophore model can then be used to search 3D databases of chemical structures to identify novel compounds that possess the same spatial arrangement of key features, even if they have a different chemical scaffold. This approach, known as virtual screening, can significantly accelerate the discovery of new lead compounds. acs.org

Emerging Research Avenues and Future Perspectives for 5 4 Hexylphenyl 5 Oxovaleric Acid Research

The unique molecular architecture of 5-(4-hexylphenyl)-5-oxovaleric acid, which combines a hydrophobic n-hexylphenyl group with a hydrophilic keto-acid moiety, presents a compelling case for its exploration in a variety of advanced scientific fields. While specific research on this compound is still in its nascent stages, its structural motifs suggest significant potential for future applications. This article outlines emerging research avenues and future perspectives for 5-(4-hexylphenyl)-5-oxovaleric acid, focusing on its prospective roles in chemical biology, synthetic chemistry, bio-analytics, and materials science.

Q & A

Q. What are the established synthetic routes for 5-(4-Hexylphenyl)-5-oxovaleric acid, and how do reaction conditions (e.g., solvent, catalyst) influence yield?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or coupling reactions. For example, analogous compounds like 5-(4-Fluorophenyl)-5-oxovaleric acid are synthesized via acid-catalyzed condensation of valeric acid derivatives with aryl halides . Optimizing solvent polarity (e.g., dichloromethane vs. DMF) and temperature (60–100°C) can enhance regioselectivity. A table comparing methods is proposed:

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃ | DCM | 65–75 | |

| Nucleophilic Substitution | Pd(PPh₃)₄ | THF | 50–60 |

Note: Yields for the hexylphenyl variant may require adjustment due to steric hindrance from the hexyl group.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of 5-(4-Hexylphenyl)-5-oxovaleric acid?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the oxovaleric acid carbonyl (δ ~170–175 ppm in ¹³C NMR) and aromatic protons (δ ~6.8–7.2 ppm in ¹H NMR). Compare with analogs like 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid .

- FT-IR : Confirm C=O stretching (~1700 cm⁻¹) and aryl C-H bending (~750 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns with ESI+ ionization to verify purity (>95%) and molecular ion peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 5-(4-Hexylphenyl)-5-oxovaleric acid across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges). Implement:

- Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (pH 7.4, 37°C) .

- Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for confounding variables like solvent (DMSO vs. PBS) .

Q. What computational strategies are suitable for predicting the interaction of 5-(4-Hexylphenyl)-5-oxovaleric acid with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2), focusing on the hexylphenyl moiety’s hydrophobic interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Parameters for the oxovaleric acid group can be adapted from glutaric acid analogs .

- QSAR Modeling : Corrogate substituent effects (e.g., hexyl chain length) with activity data from analogs like 5-(4-Fluorophenyl)-5-oxovaleric acid .

Data Contradiction Analysis

Q. How should researchers address inconsistent solubility data for 5-(4-Hexylphenyl)-5-oxovaleric acid in polar vs. nonpolar solvents?

- Methodological Answer :

- Reproducibility Protocols : Standardize solvent preparation (e.g., degassing, temperature control) and use nephelometry for quantification .

- Structural Analog Comparison : Compare with 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid, where methoxy groups enhance aqueous solubility vs. hexyl’s hydrophobicity .

- Co-solvent Screening : Test binary solvent systems (e.g., DMSO-water) to improve dissolution without precipitation .

Methodological Best Practices

Q. What quality assurance practices ensure the reliability of synthetic and analytical data for this compound?

- Methodological Answer :

- Batch Consistency : Use HPLC with UV detection (λ = 254 nm) to ensure inter-batch purity >98% .

- Reference Standards : Characterize the compound against certified analogs (e.g., 5-(4-Fluorophenyl)-5-oxovaleric acid) via overlay NMR .

- Open Data : Share synthetic protocols and raw spectral data in repositories like PubChem to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.